"Discovery and chemical synthesis of Salcaprozate Sodium"
"Discovery and chemical synthesis of Salcaprozate Sodium"
An In-depth Technical Guide to Salcaprozate Sodium (SNAC): From Discovery to Synthesis and Application
Introduction: Overcoming the Oral Delivery Barrier
The oral administration of therapeutics is the most common and preferred route due to its convenience, cost-effectiveness, and high patient compliance. However, for a significant and growing class of macromolecular drugs—such as peptides and proteins—the gastrointestinal tract presents a formidable barrier.[1] The harsh acidic environment of the stomach, coupled with the presence of degrading enzymes like pepsin and the low permeability of the intestinal epithelium, renders most large-molecule drugs ineffective when taken orally.[1] This challenge has historically confined these potent therapeutics to parenteral (injectable) routes of administration.
This guide provides a comprehensive overview of Salcaprozate Sodium (SNAC), a groundbreaking oral absorption enhancer that has successfully navigated these biological hurdles. We will explore its discovery within the context of carrier-based delivery systems, delve into its multifaceted mechanism of action, and provide a detailed examination of its chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this pivotal pharmaceutical excipient.
Part 1: Discovery and Development of a Novel Permeation Enhancer
The Eligen® Technology Platform: A Library of Innovation
Salcaprozate Sodium, also known as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, did not emerge in isolation. It was the result of a systematic search by Emisphere Technologies to identify "carrier" molecules capable of chaperoning poorly permeable drugs across the intestine.[2][3] This endeavor led to the creation of the Eligen® technology platform, a library of over 1500 novel compounds designed to facilitate oral drug absorption.[2] SNAC, a synthetic N-acetylated amino-acid derivative of salicylic acid, was identified from this extensive screening process as a particularly effective and promising candidate.[2][4][5]
From Concept to Clinical Validation
The first major validation of SNAC's potential came with its formulation with cyanocobalamin (Vitamin B12). This application was successful enough that the formulation received "Generally Regarded as Safe" (GRAS) status from the U.S. Food and Drug Administration (FDA), a critical step that underscored its safety profile for human use.[2][5][6]
However, the most transformative application of SNAC has been in the development of oral semaglutide, the first orally administered glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes.[5] Semaglutide, a potent peptide therapeutic, was an ideal candidate for oral delivery due to its high potency and long half-life, but it could not overcome the gastrointestinal barriers on its own.[5] The co-formulation with SNAC proved to be the key, enabling sufficient gastric absorption to achieve clinically meaningful outcomes. This achievement, validated in the extensive 10-trial PIONEER program, marked a new era for oral peptide delivery.[1]
Part 2: The Multifaceted Mechanism of Action
The mechanism by which SNAC facilitates oral drug absorption is complex and involves several synergistic actions, primarily localized to the stomach. It is a transcellular permeation enhancer that, critically, does not require a protective enteric coating.[5]
Step 1: Localized Gastric pH Buffering
Upon ingestion, the tablet containing SNAC and the active pharmaceutical ingredient (API) resides in the stomach. Here, SNAC exerts a localized buffering effect, transiently increasing the pH in the microenvironment surrounding the tablet from the highly acidic gastric norm of pH 1-2 to approximately pH 5 or higher.[1] This pH elevation serves a crucial protective function: it significantly inhibits the activity of pepsin, the primary proteolytic enzyme in the stomach, which is largely inactive above pH 5.[1] This protects the peptide API from enzymatic degradation during the critical window for absorption.
Step 2: Enhancing Transcellular Permeation
SNAC's primary role is to increase the permeability of the gastric epithelial cells. It achieves this through a transcellular (through the cell) pathway, rather than a paracellular (between cells) one.
-
Membrane Fluidization : As an amphiphilic molecule, SNAC embeds itself within the lipid bilayer of the gastric epithelial cell membranes. This interaction temporarily increases the fluidity of the membrane, creating transient pathways that allow the co-administered drug to pass through the cell and into the bloodstream.[1]
-
Non-Covalent Interactions : It is theorized that SNAC forms weak, non-covalent complexes with the drug molecule.[2][7][8] This association may increase the drug's lipophilicity, making it more amenable to partitioning into and diffusing across the lipid-based cell membrane.
This mechanism is distinct from other permeation enhancers like sodium caprate (C10), which primarily function by reversibly opening the tight junctions between epithelial cells.[1][2] Studies have shown that SNAC does not significantly alter markers of tight junction integrity, confirming its transcellular mode of action.[1]
Logical Flow of SNAC's Mechanism of Action
The following diagram illustrates the sequential steps involved in SNAC-mediated oral drug absorption.
Caption: Workflow of SNAC's mechanism of action in the stomach.
Part 3: Chemical Synthesis of Salcaprozate Sodium
The commercial viability of SNAC is underpinned by the development of a cost-effective, safe, and high-yield synthetic process suitable for industrial-scale production.[9][10] While various specific routes have been patented, a general and robust strategy involves the acylation of an amino-octanoic acid derivative followed by saponification and salt formation.
Physicochemical Properties of Salcaprozate Sodium
| Parameter | Value | Reference |
| CAS Number | 203787-91-1 | [11] |
| Molecular Formula | C₁₅H₂₀NNaO₄ | [12] |
| Molecular Weight | 301.31 g/mol | [12] |
| Appearance | White to off-white powder | [11] |
| Nature | Synthetic N-acetylated amino-acid derivative of salicylic acid | [2][4] |
General Synthesis Workflow
The synthesis can be logically broken down into the formation of an amide bond to create the core structure, followed by hydrolysis and conversion to the final sodium salt.
Caption: Generalized chemical synthesis workflow for Salcaprozate Sodium.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on methodologies described in the scientific and patent literature.[12][13][14]
Objective: To synthesize Salcaprozate Sodium (SNAC) from a protected salicylic acid derivative.
Step 1: Synthesis of Intermediate 8-(2-hydroxybenzamido)octanoic acid
-
Reaction Setup : A clean, dry, jacketed reaction vessel equipped with a mechanical stirrer, thermocouple, and condenser is charged with water and a chelating agent such as EDTA (e.g., ~0.001 equivalents) to prevent the formation of colored impurities.[13][14]
-
Reactant Addition : Charge the vessel with 2,4-dioxo-1,3-benzoazinyl-octanoic acid ethyl ester.
-
Hydrolysis : Add a 40% aqueous solution of sodium hydroxide (NaOH). Heat the reaction mixture to approximately 95-100°C and maintain for several hours (e.g., 3-20 hours) until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.[12][14]
-
Cooling and Acidification : Cool the reaction mixture to room temperature (20-25°C). In a separate vessel, prepare a mixture of acetone and 31% hydrochloric acid (HCl).
-
Precipitation : Slowly transfer the cooled reaction mixture into the acetone/HCl solution, maintaining the temperature below 30°C. The product, 8-(2-hydroxybenzamido)octanoic acid (SNAC free acid), will precipitate as a solid.
-
Isolation : The solid is isolated by filtration, washed with water to remove salts, and dried under a vacuum.
Step 2: Formation and Crystallization of Salcaprozate Sodium
-
Dissolution : The dried SNAC free acid is suspended in a suitable solvent, such as 2-propanol.
-
Salt Formation : A 20% aqueous solution of NaOH (~1.0 to 1.02 equivalents) is added slowly to the suspension over 30-60 minutes. The suspension will dissolve as the sodium salt is formed, resulting in a clear solution.[13][14]
-
Heating and Cooling : The solution is heated to approximately 50°C for about 30 minutes to ensure complete reaction, then cooled controllably to around 35°C.[13][14]
-
Seeding and Crystallization : The clear solution is seeded with a small amount of crystalline SNAC sodium salt. The mixture is stirred for about an hour as a light suspension forms.
-
Maturation : The suspension is slowly cooled further to 30°C and held for another hour to allow for crystal growth, yielding a thick white suspension.[13] Additional 2-propanol may be added to control particle size and improve filtration.
-
Final Isolation : The crystalline Salcaprozate Sodium is collected by filtration, washed with the solvent (2-propanol), and dried under a vacuum at an elevated temperature (e.g., 50-60°C) to yield the final product.
Part 4: Efficacy and Application Data
The primary function of SNAC is to enhance the oral bioavailability of co-administered drugs. This effect has been demonstrated across various molecules.
Pharmacokinetic Impact of SNAC
The table below presents data from a study on pancreatic kininogenase (PK), demonstrating the significant impact of SNAC on its absorption in rats.[10]
| Group | AUC₀₋₁₂ (ng/L*h) | t₁/₂ (h) |
| Control Group (PK without SNAC) | 4639.67 | 3.13 |
| Test Group (PK with SNAC) | 5679.75 | 4.57 |
As the data shows, the inclusion of SNAC resulted in a notable increase in the total drug exposure (AUC) and an extended plasma half-life (t₁/₂), confirming its efficacy as an absorption enhancer.[10]
Conclusion: A Keystone in Modern Drug Delivery
Salcaprozate Sodium represents a landmark achievement in pharmaceutical sciences.[15] Its discovery through systematic screening and subsequent development has provided a viable solution to the long-standing challenge of oral macromolecule delivery. By employing a sophisticated, multi-pronged mechanism that protects the drug from the gastric environment while transiently enhancing transcellular absorption, SNAC has enabled the creation of patient-friendly oral alternatives to injectable therapeutics.[16] The robust and scalable chemical synthesis ensures its availability for current and future pharmaceutical formulations. As the industry continues to advance biologic and peptide-based medicines, the role of innovative excipients like SNAC will be more critical than ever, paving the way for the next generation of oral therapies.[11][17]
References
-
Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2), 78. [Link]
- Menon, R. (2026). Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery. Preprint.
-
Lv, S., et al. (2024). Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. Journal of Applied Bioanalysis, 10(2), 061-071. [Link]
-
Lv, S., et al. (2024). Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. PubMed. [Link]
-
Inxight Drugs. (n.d.). SALCAPROZIC ACID. Inxight Drugs. [Link]
- Google Patents. (n.d.). US10875826B2 - Process for the manufacture of SNAC (salcaprozate sodium).
-
Al-Zoubi, A., et al. (2024). The Synthesis of SNAC Phenolate Salts and the Effect on Oral Bioavailability of Semaglutide. MDPI. [Link]
-
China Sinoway. (2025, May 23). Salcaprozate Sodium (SNAC): A Multifunctional Absorption Enhancer For Oral Macromolecular Drug Delivery. . [Link]
-
Xinggao Chemical. (2025, July 21). What is Salcaprozate Sodium Used For? Xinggao Chemical. [Link]
-
(2018, November 30). Salcaprozate Sodium (SNAC): A Key Enabler for Oral Drug Delivery. Medium. [Link]
-
Anderson, S.L., et al. (2022). A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind SNAC: Enhancing Oral Drug Permeation for Better Bioavailability. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Lv, S., et al. (2024). Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. PMC. [Link]
-
PatentsKart. (2022, July 18). Solid State Form Of Salcaprozate Sodium And Process For Preparation Thereof. PatentsKart. [Link]
Sources
- 1. Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery - Advanced Hair And Skin Solutions At DermaVue Skin Clinic, Kerala [dermavue.com]
- 2. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SALCAPROZIC ACID [drugs.ncats.io]
- 4. mdpi.com [mdpi.com]
- 5. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jostchemical.com [jostchemical.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Salcaprozate Sodium Facilitates Oral Delivery of Low-Permeability Drugs_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Salcaprozate Sodium Used For? - Xinggao Chemical [xgchemicals.com]
- 12. Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US10875826B2 - Process for the manufacture of SNAC (salcaprozate sodium) - Google Patents [patents.google.com]
- 14. Synthesis and Application of Salcaprozate sodium_Chemicalbook [chemicalbook.com]
- 15. Salcaprozate Sodium: Revolutionizing Oral Drug Delivery through Enhanced Gastrointestinal Absorption_Chemicalbook [chemicalbook.com]
- 16. Salcaprozate Sodium Enabler for Oral Drug Delivery [jubilant-material.com]
- 17. nbinno.com [nbinno.com]
